![molecular formula C20H22N2O4 B5547585 (1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that include various structural motifs such as furan derivatives and diazabicyclo nonanes. These compounds are significant in synthetic chemistry and materials science due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of furan derivatives involves substituent effects, where the yield decreases with changes from hydrogen to methyl, ethyl, or isopropyl groups. However, when R is a phenyl group, furans are always prepared in good yield. Sodium hydride serves as a useful base for synthesizing tetrahydrocyclohepta[cd]benzofurans (Horaguchi et al., 1990).

Molecular Structure Analysis

Structural analysis of related compounds has shown that diazabicyclo nonanes can adopt specific conformations influenced by their molecular structure, such as chair-chair types proved by comparison with known compounds (Nikit-skaya et al., 1965).

Chemical Reactions and Properties

The chemical reactivity and properties are defined by their unique structures. The 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton, for example, exhibits considerable repulsion between axial N-atoms, impacting the reactivity and chemical behavior of these compounds (Weber et al., 2001).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubilities are directly influenced by molecular structure. These properties can be deduced from the structural analogs and are vital for understanding the compound’s behavior in different environments.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various chemical agents, and photostability, are crucial for understanding how this compound interacts in different chemical contexts. For example, transformations of similar compounds have been studied to understand their potential chemical behaviors and modifications (Nikit-skaya & Yakhontov, 1970).

Scientific Research Applications

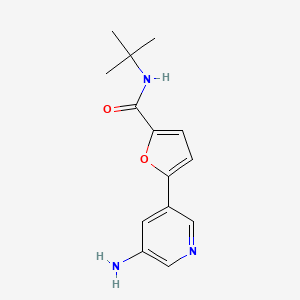

Synthesis and Biological Activities

Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : This study presents the synthesis of stereoisomeric alcohols and methyl ethers derived from glutamate, focusing on the bicyclic σ receptor ligands. These compounds, including variations of the (1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one, have been evaluated for σ1 receptor affinity and cytotoxic activity against human tumor cell lines. Notably, methyl ethers demonstrated significant cell growth inhibition, particularly against the small cell lung cancer cell line A-427, suggesting a specific target interaction within this cell line (Geiger et al., 2007).

SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES : Research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the compound of interest, has shown their potential in treating a wide range of diseases. Novel derivatives synthesized in this study displayed local anesthetic activity and low toxicity, recommending them for further pharmacological studies (Malmakova et al., 2021).

Enzymatic Synthesis of Biobased Polyesters Using 2,5-bis(hydroxymethyl)furan as the Building Block : This study explores the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting a sustainable approach to synthesizing furan-based polyesters. These novel biobased materials, related by their furan moiety to the compound of interest, exhibit promising properties for applications in bioplastics and materials science (Jiang et al., 2014).

properties

IUPAC Name |

(1S,5R)-6-benzyl-3-[5-(hydroxymethyl)furan-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-13-17-8-9-18(26-17)20(25)21-11-15-6-7-16(12-21)22(19(15)24)10-14-4-2-1-3-5-14/h1-5,8-9,15-16,23H,6-7,10-13H2/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEBNXCGYXGLOZ-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=C(O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=C(O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-6-benzyl-3-[5-(hydroxymethyl)furan-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)